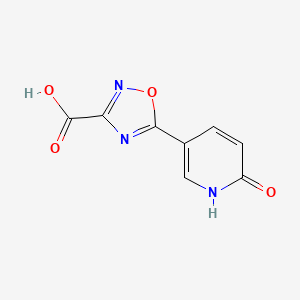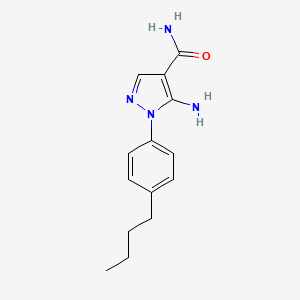
4-(4-Aminophenyl)-5-(ethylsulfonyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Aminofenil)-5-(etilsulfonil)tiazol-2-amina es un compuesto químico con una estructura de anillo de tiazol. Es conocido por sus aplicaciones en diversos campos de investigación científica, incluyendo química, biología y medicina. La estructura única del compuesto le permite participar en una variedad de reacciones químicas, lo que lo convierte en una herramienta valiosa para los investigadores.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(4-aminofenil)-5-(etilsulfonil)tiazol-2-amina típicamente involucra la reacción de 4-aminobenceno-tiol con cloruro de etilsulfonilo en presencia de una base, seguida de ciclación para formar el anillo de tiazol. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano o etanol, y la reacción se lleva a cabo a temperaturas que van desde la temperatura ambiente hasta las condiciones de reflujo.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean métodos de purificación como la recristalización o la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(4-Aminofenil)-5-(etilsulfonil)tiazol-2-amina experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo amino puede ser reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como los haluros de alquilo. Las reacciones se llevan a cabo típicamente bajo condiciones controladas, incluyendo temperaturas específicas, niveles de pH y sistemas de solventes.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
4-(4-Aminofenil)-5-(etilsulfonil)tiazol-2-amina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 4-(4-aminofenil)-5-(etilsulfonil)tiazol-2-amina involucra su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en procesos de enfermedades, ejerciendo así sus efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
- 4-(4-Aminofenil)tiazol-2-amina
- 4-(4-Aminofenil)-5-metiltiazol-2-amina
- 4-(4-Aminofenil)-5-(metilsulfonil)tiazol-2-amina
Singularidad
4-(4-Aminofenil)-5-(etilsulfonil)tiazol-2-amina es único debido a la presencia del grupo etilsulfonilo, que imparte propiedades químicas y biológicas específicas. Este grupo puede influir en la reactividad, solubilidad e interacción del compuesto con objetivos biológicos, lo que lo hace diferente de otros compuestos similares.
Propiedades
Fórmula molecular |
C11H13N3O2S2 |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
4-(4-aminophenyl)-5-ethylsulfonyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H13N3O2S2/c1-2-18(15,16)10-9(14-11(13)17-10)7-3-5-8(12)6-4-7/h3-6H,2,12H2,1H3,(H2,13,14) |
Clave InChI |
YJWHNDHEWHXPJL-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(4-Bromophenyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789934.png)



![7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11789949.png)
![4-(2-Hydroxyethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11789955.png)

![Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789968.png)



